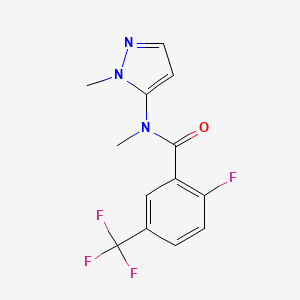![molecular formula C19H20FN3O B7634256 1-(4-Fluorophenyl)-2-[1-(3-imidazol-1-ylphenyl)ethylamino]ethanol](/img/structure/B7634256.png)
1-(4-Fluorophenyl)-2-[1-(3-imidazol-1-ylphenyl)ethylamino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-2-[1-(3-imidazol-1-ylphenyl)ethylamino]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FPEAE and is synthesized using specific methods.
Wirkmechanismus
The mechanism of action of FPEAE is not fully understood. However, studies have shown that FPEAE inhibits the activity of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. FPEAE also activates specific signaling pathways that induce cell death in cancer cells.
Biochemical and Physiological Effects:
FPEAE has various biochemical and physiological effects. Studies have shown that FPEAE can induce apoptosis (programmed cell death) in cancer cells. FPEAE also inhibits the migration and invasion of cancer cells. FPEAE has also shown potential in reducing inflammation and oxidative stress in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using FPEAE in lab experiments is its low toxicity. FPEAE has also shown high efficacy in inhibiting cancer cell growth. However, the limitations of using FPEAE in lab experiments include its low solubility in water and its instability in acidic conditions.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Fluorophenyl)-2-[1-(3-imidazol-1-ylphenyl)ethylamino]ethanol. One of the primary directions is to study the mechanism of action of FPEAE in more detail. Further research is also needed to determine the efficacy of FPEAE in treating various types of cancer. Additionally, research is needed to determine the potential side effects of FPEAE and to develop methods for improving its solubility and stability.
Synthesemethoden
The synthesis of 1-(4-Fluorophenyl)-2-[1-(3-imidazol-1-ylphenyl)ethylamino]ethanol involves the reaction of 4-fluorobenzaldehyde with 3-imidazol-1-ylphenylethylamine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of FPEAE with a yield of 70-80%. The purity of the compound can be increased using various purification methods such as column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-2-[1-(3-imidazol-1-ylphenyl)ethylamino]ethanol has potential applications in various fields of scientific research. One of the primary applications of FPEAE is in the field of cancer research. Studies have shown that FPEAE has anti-cancer properties and can inhibit the growth of cancer cells. FPEAE has also shown potential in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-2-[1-(3-imidazol-1-ylphenyl)ethylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O/c1-14(22-12-19(24)15-5-7-17(20)8-6-15)16-3-2-4-18(11-16)23-10-9-21-13-23/h2-11,13-14,19,22,24H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLVUXSRFSSZFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2C=CN=C2)NCC(C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-[1-(3-imidazol-1-ylphenyl)ethylamino]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(1-Methyl-1,2,4-triazol-3-yl)phenyl] 1-methylpyrazole-4-carboxylate](/img/structure/B7634173.png)

![2-fluoro-3-methyl-N-[4-(oxolan-3-ylmethoxy)phenyl]benzamide](/img/structure/B7634191.png)
![N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethanamine](/img/structure/B7634199.png)


![(6-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(2-methyl-5-phenyl-1,3-oxazol-4-yl)methanone](/img/structure/B7634234.png)
![N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide](/img/structure/B7634241.png)
![(3-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(2-pyrazol-1-ylpyridin-3-yl)methanone](/img/structure/B7634244.png)
![1-(3-imidazol-1-ylphenyl)-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]ethanamine](/img/structure/B7634269.png)
![1-[1-(3-Methoxypyridin-4-yl)ethyl]-3-(1-phenylpyrrolidin-3-yl)urea](/img/structure/B7634274.png)
![4-[2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)pyridin-4-yl]piperazin-2-one](/img/structure/B7634277.png)

![1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B7634290.png)